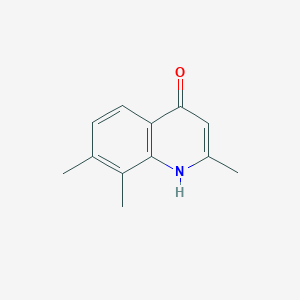

2,7,8-Trimethyl-4-quinolinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,7,8-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKZNADIFVKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449199-19-3 | |

| Record name | 449199-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2,7,8-trimethyl-4-quinolinol"

An In-depth Technical Guide to the Synthesis of 2,7,8-trimethyl-4-quinolinol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-quinolinols (or quinolin-4-ones) are of particular interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a specifically substituted derivative. We will delve into the mechanistic underpinnings of classical synthetic routes, namely the Gould-Jacobs and Conrad-Limpach reactions, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development, providing detailed, step-by-step protocols, data visualization, and a robust framework for the successful synthesis and characterization of this target compound.

Introduction: The Significance of the 4-Quinolinol Core

The quinoline ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline (4-quinolinol) tautomer is a critical pharmacophore, and its derivatives are central to the development of new chemical entities. The specific substitution pattern on the quinoline core, such as the trimethyl arrangement in this compound, allows for the fine-tuning of physicochemical properties and biological targets.

The synthesis of such polysubstituted quinolinols requires a robust and regioselective strategy. Classical methods, developed nearly a century ago, remain the cornerstones of quinoline synthesis, albeit with modern adaptations that improve efficiency and yield.[3][4] This guide will focus on the most reliable and well-established methods applicable to the target molecule.

Foundational Synthetic Strategies

The construction of the this compound core is most effectively approached through cyclization reactions that form the heterocyclic ring from a substituted aniline precursor. The two primary and most authoritative methods for this transformation are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline derivatives.[3][5] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM). This is followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis (saponification) and decarboxylation yield the final 4-quinolinol product.[5][6]

Causality of Experimental Choices:

-

Aniline Precursor: To achieve the desired 2,7,8-trimethyl substitution, the required starting material is 2,3-dimethylaniline . The methyl groups at positions 7 and 8 of the final product originate from this aniline.

-

Cyclization Step: This is the most critical and energy-intensive step, typically requiring temperatures exceeding 250 °C.[3][6] The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization.[5][6] This is often achieved by using a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[3] Modern approaches utilize microwave irradiation to achieve rapid and uniform heating, significantly reducing reaction times and often improving yields.[4][6]

-

Regioselectivity: When using an asymmetrically substituted aniline like 2,3-dimethylaniline, the cyclization can theoretically occur at either of the two ortho positions relative to the amino group. However, the reaction is governed by both steric and electronic factors.[3] In this case, cyclization is expected to occur at the less sterically hindered C6 position of the aniline, leading to the desired 7,8-dimethyl substitution pattern on the quinoline ring.

The overall pathway is depicted below.

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

The Conrad-Limpach-Knorr Synthesis

An alternative and equally important route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[2][7] The reaction conditions are critical as they determine the regiochemical outcome. Lower temperatures (kinetic control) favor the formation of a Schiff base at the keto group, which upon cyclization yields the 4-hydroxyquinoline.[7][8] Higher temperatures (thermodynamic control) can lead to the formation of a β-keto anilide, which cyclizes to the 2-hydroxyquinoline isomer (the Knorr variation).[7][9]

Causality of Experimental Choices:

-

Starting Materials: For the synthesis of this compound, the reaction would involve 2,3-dimethylaniline and ethyl acetoacetate . The 2-methyl group on the final quinolinol originates from the methyl group of the ethyl acetoacetate.

-

Reaction Conditions: To favor the desired 4-quinolinol product, the initial condensation is typically carried out under milder, acid-catalyzed conditions to form the enamine intermediate. The subsequent cyclization requires heating, often in an inert, high-boiling solvent, similar to the Gould-Jacobs reaction.[7]

Caption: The Conrad-Limpach pathway to this compound under kinetic control.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Modern adaptations of the Gould-Jacobs reaction using microwave heating provide a self-validating system due to rapid, controllable, and reproducible heating profiles, which minimize the formation of degradation byproducts often seen with prolonged conventional heating.[4]

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2,3-Dimethylaniline | Starting aniline precursor |

| Diethyl ethoxymethylenemalonate | Malonic ester reactant |

| Diphenyl ether | High-boiling solvent / heat transfer |

| Sodium Hydroxide (NaOH) | Reagent for hydrolysis (saponification) |

| Hydrochloric Acid (HCl) | For acidification/decarboxylation |

| Ethanol (EtOH) | Recrystallization solvent |

| Microwave Synthesis Reactor | For controlled, high-temperature heating |

| Reaction Vials (Microwave-safe) | Reaction vessel |

| Magnetic Stirrer & Stir Bars | For mixing |

| Standard Glassware | Beakers, flasks, filtration apparatus |

Step-by-Step Methodology

Step 1: Condensation and Cyclization

-

To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,3-dimethylaniline (10 mmol, 1.21 g).

-

Add diethyl ethoxymethylenemalonate (12 mmol, 2.60 g, 1.2 eq).

-

Add diphenyl ether (3-4 mL) as the solvent.

-

Seal the vial and place it in the microwave synthesis reactor.

-

Heat the mixture to 250 °C and hold for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the intermediate ester should form.[6]

Step 2: Hydrolysis (Saponification)

-

Transfer the cooled reaction mixture to a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (25 mmol, 1.0 g in 10 mL water).

-

Heat the mixture to reflux (approx. 100 °C) for 1 hour to ensure complete hydrolysis of the ester.

Step 3: Decarboxylation and Isolation

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~2-3. This will induce decarboxylation and precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual diphenyl ether.

-

Dry the crude product under vacuum.

Step 4: Purification

-

Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure this compound.

Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its identity can be confirmed using standard analytical techniques.[10] The compound exists in tautomeric equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms, with the keto form often predominating in the solid state and in solution.[6][7]

| Property | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₃NO[10] |

| Molecular Weight | 187.24 g/mol |

| ¹H NMR | Expected signals for three distinct methyl groups (singlets), aromatic protons on the quinoline core, a vinyl proton (C3), and a broad signal for the N-H or O-H proton depending on the tautomer and solvent. |

| ¹³C NMR | Signals corresponding to 12 unique carbons, including methyl carbons, aromatic and vinyl carbons, and a carbonyl carbon (C4) in the quinolone tautomer. |

| IR Spectroscopy | A strong C=O stretching band (around 1650-1690 cm⁻¹) characteristic of the quinolone form. N-H and/or O-H stretching bands (around 3200-3400 cm⁻¹). C-H stretches for methyl and aromatic groups. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 188.1070.[10] |

Conclusion

The synthesis of this compound is reliably achieved through well-established cyclization methodologies, primarily the Gould-Jacobs and Conrad-Limpach reactions. The choice of 2,3-dimethylaniline as the starting precursor is critical for installing the 7,8-dimethyl substitution pattern. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency, providing a robust and reproducible protocol suitable for a drug discovery environment. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize, purify, and characterize this valuable heterocyclic compound, enabling further investigation into its potential biological activities.

References

- 1. iipseries.org [iipseries.org]

- 2. jptcp.com [jptcp.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. ablelab.eu [ablelab.eu]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,7,8-trimethyl-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7,8-trimethyl-4-quinolinol is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this particular molecule, this guide will leverage data from closely related analogs and computational predictions to offer a robust profile for research purposes.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. The following section details the key identifiers and physicochemical properties of this compound.

Nomenclature and Identifiers

-

Systematic Name: 2,7,8-trimethyl-1H-quinolin-4-one

-

Other Names: 4-Hydroxy-2,7,8-trimethylquinoline, 2,7,8-trimethylquinolin-4-ol

-

Molecular Formula: C₁₂H₁₃NO[7]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK--[4] |

| Monoisotopic Mass | 187.09972 Da | PubChemLite (Predicted)[8] |

| XlogP (Predicted) | 2.7 | PubChemLite[8] |

| Physical State | Solid (Predicted) | N/A |

| Boiling Point | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Solubility | Not Available | N/A |

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from 2,3-dimethylaniline and ethyl acetoacetate.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2,7,8-trimethylquinoline AldrichCPR 449199-19-3 [sigmaaldrich.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 449199-19-3|2,7,8-Trimethylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2,7,8-trimethyl-4-quinolinol

Introduction

Within the vast and pharmacologically significant landscape of heterocyclic compounds, the quinoline scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, less-documented member of this family: 2,7,8-trimethyl-4-quinolinol (CAS: 449199-19-3). Also known as 4-hydroxy-2,7,8-trimethylquinoline, this molecule exists in a tautomeric equilibrium with its keto form, 2,7,8-trimethyl-1H-quinolin-4-one.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. Due to the limited availability of published experimental data for this specific derivative, this guide integrates high-quality predicted data with established, field-proven experimental protocols for the synthesis and characterization of quinolinol compounds. Our objective is not merely to present data, but to provide a robust methodological framework, empowering researchers to conduct their own empirical validation and further explore the potential of this molecule.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. These parameters govern its solubility, membrane permeability, formulation characteristics, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] The following table summarizes the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 449199-19-3 | [PubChem] |

| Molecular Formula | C₁₂H₁₃NO | [7] |

| Molecular Weight | 187.24 g/mol | [7] |

| Monoisotopic Mass | 187.09972 Da | [7] |

| Predicted Boiling Point | 347.4 ± 37.0 °C | [PubChem] |

| Predicted Density | 1.141 ± 0.06 g/cm³ | [PubChem] |

| Predicted pKa | 4.70 ± 0.40 | [PubChem] |

| Predicted XlogP | 2.7 | [7] |

Note: Properties labeled "Predicted" are computationally derived and await experimental verification.

The predicted XlogP of 2.7 suggests that this compound is moderately lipophilic. This value is a crucial indicator of its potential to cross biological membranes, with values around 2 often being ideal for CNS-targeting drugs.[8] The predicted pKa of 4.70 indicates it is a weak base, a characteristic common to the quinoline nucleus. This property is critical as it dictates the compound's ionization state and, consequently, its aqueous solubility at different physiological pH levels.[9][10]

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of a novel or under-studied compound like this compound follows a logical and systematic progression. The primary goal is to produce the compound with high purity and then to empirically verify its structure and physicochemical properties.

Caption: General workflow for the synthesis and characterization of this compound.

General Synthetic Protocol: Modified Gould-Jacobs Reaction

While a specific protocol for this compound is not published, the Gould-Jacobs reaction is a classic and robust method for synthesizing 4-hydroxyquinoline scaffolds.[11] It involves the reaction of an aniline with a β-ketoester or a similar malonic acid derivative, followed by thermal cyclization.

Step-by-Step Methodology:

-

Condensation: React 2,3-dimethylaniline with diethyl (ethoxymethylene)malonate. This is typically done by heating the neat reactants, often with removal of the ethanol byproduct to drive the reaction to completion. The intermediate enamine is formed.

-

Cyclization: The resulting intermediate is cyclized at high temperature (approx. 250 °C) in a high-boiling point solvent such as diphenyl ether. This intramolecular reaction forms the quinoline ring system.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration.

-

Purification: The crude product is washed thoroughly with a suitable solvent (e.g., ethyl acetate, ethanol) to remove the high-boiling point solvent. Further purification is achieved by recrystallization from a solvent like ethanol or DMF to yield the pure 4-hydroxyquinoline derivative.

Experimental Determination of Physicochemical Properties

The following protocols outline standard laboratory procedures to experimentally determine the key physicochemical properties of this compound.

Aqueous Solubility Determination

Causality: Solubility is a critical determinant of bioavailability. For ionizable compounds like quinolinols, solubility is highly pH-dependent.[10][12] This protocol uses the shake-flask method, the gold standard for solubility measurement.

Step-by-Step Protocol:

-

Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[13] The concentration of the saturated solution represents the solubility at that specific pH.

Lipophilicity (logP) Determination via HPLC

Causality: The partition coefficient (logP) between octanol and water is the standard measure of a drug's lipophilicity, which influences its absorption and distribution.[8] While the shake-flask method is traditional, an HPLC-based method offers higher throughput and requires less material.[14]

Step-by-Step Protocol:

-

System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Create a calibration curve by injecting a series of standard compounds with known logP values that span the expected range of the test compound.

-

Analysis: Inject a solution of this compound onto the column and record its retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound like uracil.

-

Calculation: Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.

-

Correlation: Plot the log(k) of the standard compounds against their known logP values. This should yield a linear relationship.

-

Determination: Determine the logP of this compound by interpolating its log(k) value onto the calibration curve.

Acidity Constant (pKa) Determination via UV-Vis Spectrophotometry

Causality: The pKa value defines the pH at which a compound is 50% ionized. This is crucial for understanding its behavior in different body compartments. Spectrophotometric determination is possible because the ionized and non-ionized forms of a chromophoric molecule like this compound have different UV-Vis absorption spectra.[15][16][17]

Step-by-Step Protocol:

-

Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small, constant amount of the stock solution to each buffer to create a series of solutions with identical compound concentration but varying pH.

-

Record the full UV-Vis absorption spectrum (e.g., 200-450 nm) for each solution.[18]

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which can be determined accurately using a first-derivative plot or non-linear regression analysis.[19]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of a synthesized compound.[20] While experimental spectra for this compound are not available in public databases, its key features can be predicted based on its structure and data from analogous compounds.[21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the three methyl groups.

-

Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the protons at positions 3, 5, and 6.

-

Methyl Region (δ 2.0-3.0 ppm): Three distinct singlet signals, each integrating to 3 protons, corresponding to the methyl groups at positions 2, 7, and 8.

-

Hydroxyl/Amide Proton: A broad singlet whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR: The spectrum should display 12 distinct carbon signals, consistent with the molecular structure. This includes signals for the carbonyl/enol carbon (C4), the carbons bearing methyl groups, and the other aromatic carbons.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.[25][26]

Expected Results:

-

Using a high-resolution technique like ESI-TOF, the protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to the compound's exact mass (188.1070 Da).[7][27]

-

The fragmentation pattern would likely involve losses characteristic of the quinoline ring structure, providing further structural confirmation.[28]

UV-Visible Spectroscopy

Causality: The conjugated quinolinol system is a strong chromophore. Its UV-Vis spectrum is useful for quantification and for studying electronic transitions.[29][30][31]

Expected Results:

-

The spectrum, likely recorded in methanol or ethanol, is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system.[32][33] Based on the quinoline scaffold, strong absorptions are anticipated in the range of 250-350 nm.

Biological Activity Screening Workflow

Given the established pharmacological importance of the quinoline scaffold, this compound is a candidate for biological screening. A typical workflow to assess its potential would involve a tiered approach from broad, high-throughput screening to more focused mechanistic studies.

References

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 8. acdlabs.com [acdlabs.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 13. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline [webbook.nist.gov]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tsijournals.com [tsijournals.com]

- 23. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 24. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 25. chempap.org [chempap.org]

- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. op.niscpr.res.in [op.niscpr.res.in]

- 32. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 33. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,7,8-trimethyl-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,7,8-trimethyl-4-quinolinol is a heterocyclic organic compound belonging to the quinolinol family. As with many quinoline derivatives, understanding its solubility is a critical first step in leveraging its potential in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines the key factors that influence its solubility, and presents a detailed, field-proven protocol for its empirical solubility determination. Furthermore, we detail robust analytical methodologies for the accurate quantification of this compound, ensuring reproducible and reliable results for researchers.

Introduction to this compound: A Molecule of Interest

Quinoline and its derivatives are foundational scaffolds in the development of a wide array of therapeutic agents, demonstrating activities including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4][5] The introduction of hydroxyl and methyl groups to the quinoline core, as seen in this compound, can significantly modulate its physicochemical and biological properties. While specific applications of this compound are not yet extensively documented, the broader class of quinolinols is recognized for its diverse biological activities and applications in materials science.[6][7]

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[8] It directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo assays.[8][9] This guide serves as a foundational resource for researchers initiating studies on this compound, with a primary focus on its solubility characteristics.

Physicochemical Properties of this compound

While experimental data on the solubility of this compound is not widely available in the public domain, we can infer its likely behavior from its structural features and the known properties of related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [10][11] |

| Molecular Weight | 187.24 g/mol | [11] |

| CAS Number | 449199-19-3 | [11] |

| Predicted Boiling Point | 347.4 ± 37.0 °C | [11] |

| Predicted XlogP | 2.7 | [10] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[12] |

The predicted XlogP value of 2.7 suggests that this compound is a lipophilic compound, which would indicate poor aqueous solubility and a preference for organic solvents.[10] The presence of the quinolinol core suggests that its solubility will be pH-dependent.[3][12]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For this compound, the following are expected to be the most critical:

-

pH: The quinoline nitrogen in the molecule is basic, while the 4-hydroxyl group is acidic. Therefore, the ionization state of the molecule will change with pH. In acidic solutions, the quinoline nitrogen will likely be protonated, leading to increased aqueous solubility. Conversely, in basic solutions, the hydroxyl group may be deprotonated, which could also affect solubility.[3][12]

-

Solvent Polarity: Due to its predicted lipophilicity, this compound is expected to be more soluble in organic solvents than in water.[12] Solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are likely to be effective in dissolving this compound.[9][12]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][13] This relationship should be empirically determined for novel compounds.

-

Ionic Strength: The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound.[3][4] This effect can be significant in biological buffers.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides thermodynamically relevant data.[14]

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Experimental Workflow Diagram

References

- 1. connectjournals.com [connectjournals.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 11. 449199-19-3 CAS MSDS (2,7,8-TRIMETHYLQUINOLIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Guide to the Spectral Analysis of 2,7,8-trimethyl-4-quinolinol

This technical guide provides an in-depth exploration of the spectral analysis of 2,7,8-trimethyl-4-quinolinol, a quinoline derivative of significant interest in medicinal chemistry and materials science. As a member of the quinolinol family, this compound's rigid, planar structure and potential for various biological activities necessitate a thorough understanding of its physicochemical properties, which are primarily elucidated through spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive spectral characterization of this molecule.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antifungal properties.[2] The substituent pattern on the quinoline core profoundly influences these activities. This compound, with its specific methylation and hydroxylation pattern, presents a unique profile for investigation. Its potential applications are vast, ranging from novel pharmaceuticals to advanced materials like organic light-emitting diodes (OLEDs).[1][2]

A precise and comprehensive spectral analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide will delve into the core spectroscopic techniques essential for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular framework.

A. ¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR is the initial and most informative experiment for confirming the presence and connectivity of protons in this compound. The choice of solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), is critical as it must dissolve the compound without introducing interfering proton signals. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic solvent peak that does not typically overlap with signals from the analyte.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrumentation and Measurement:

-

Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Acquire the ¹H NMR spectrum at a standard temperature (e.g., 25 °C).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 | 7.8-8.1 | d | 1H |

| H6 | 7.0-7.3 | d | 1H |

| H3 | 6.1-6.4 | s | 1H |

| OH | 10.0-12.0 | br s | 1H |

| C2-CH₃ | 2.3-2.6 | s | 3H |

| C7-CH₃ | 2.2-2.5 | s | 3H |

| C8-CH₃ | 2.1-2.4 | s | 3H |

Interpretation of ¹H NMR Data: The predicted spectrum is expected to show distinct signals for the aromatic protons (H5 and H6), the vinyl proton (H3), the hydroxyl proton, and the three methyl groups. The downfield shift of the hydroxyl proton is characteristic and its broadness is due to hydrogen bonding and exchange. The singlet nature of the methyl and H3 protons confirms their isolation from neighboring protons.

B. ¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR complements ¹H NMR by providing a direct map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

-

Instrumentation and Measurement:

-

Acquire the spectrum on a high-resolution NMR spectrometer, typically at a frequency of 100 MHz or higher.

-

Use proton decoupling to simplify the spectrum to a series of singlets.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C-OH) | 170-180 |

| C2 | 150-160 |

| C8a | 145-155 |

| C7 | 135-145 |

| C4a | 120-130 |

| C5 | 115-125 |

| C6 | 110-120 |

| C8 | 120-130 |

| C3 | 100-110 |

| C2-CH₃ | 18-25 |

| C7-CH₃ | 15-22 |

| C8-CH₃ | 12-20 |

Interpretation of ¹³C NMR Data: The spectrum will reveal twelve distinct carbon signals, confirming the molecular formula. The downfield signal for C4 is characteristic of a carbon attached to a hydroxyl group in a quinolinol ring system. The signals for the three methyl carbons will appear in the upfield region.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: FT-IR is essential for confirming the presence of key functional groups in this compound, particularly the O-H and C=C bonds within the quinoline ring system. The choice of sampling technique (e.g., KBr pellet or ATR) depends on the physical state of the sample and the desired quality of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder to subtract atmospheric and instrumental interferences.

-

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200-3500 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2960 | Aliphatic C-H stretch (methyl) | Medium |

| 1620-1650 | C=C stretch (aromatic) | Strong |

| 1500-1580 | C=C stretch (aromatic) | Medium-Strong |

| 1200-1300 | C-O stretch | Strong |

| 750-850 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation of FT-IR Data: The broad absorption band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.[3] The presence of sharp peaks in the 2850-2960 cm⁻¹ region confirms the methyl groups. The strong absorptions in the 1500-1650 cm⁻¹ range are characteristic of the quinoline ring's C=C stretching vibrations.[4]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Causality Behind Experimental Choices: The conjugated π-system of the quinoline ring in this compound gives rise to characteristic UV absorptions. The choice of solvent is crucial as it can influence the position and intensity of the absorption maxima (λmax).[5] Common solvents include ethanol, methanol, or acetonitrile.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0).[1]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the absorbance from approximately 200 to 400 nm.

-

Data Presentation: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |

| Ethanol | ~230-250, ~320-340 | To be determined experimentally |

Interpretation of UV-Vis Data: The spectrum is expected to show two main absorption bands, which are characteristic of the π → π* transitions within the quinoline chromophore.[6] The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.[5]

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Causality Behind Experimental Choices: MS is essential for confirming the molecular formula of this compound. Techniques like electrospray ionization (ESI) or electron ionization (EI) are commonly used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a harder technique that can induce fragmentation, providing structural clues.[7][8]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).

-

-

Instrumentation and Measurement:

-

Introduce the sample into the mass spectrometer via an LC system or direct infusion.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺˙ (EI) | 187.10 |

| [M+H]⁺ (ESI) | 188.11 |

Interpretation of Mass Spectrometry Data: The observation of a molecular ion peak at m/z 187 (in EI) or a protonated molecular ion at m/z 188 (in ESI) would confirm the molecular weight of this compound (C₁₂H₁₃NO, exact mass: 187.0997).[9] Fragmentation patterns in EI-MS or MS/MS would likely involve the loss of methyl groups or other characteristic cleavages of the quinoline ring.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust analytical workflow. The methodologies and predicted data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives. The insights gained from such detailed spectral analysis are critical for advancing the development of new therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

The Definitive Guide to the NMR Spectral Analysis of 2,7,8-trimethyl-4-quinolinol

A Technical Whitepaper for Advanced Spectroscopic Interpretation in Drug Discovery and Organic Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of novel chemical entities. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,7,8-trimethyl-4-quinolinol, a substituted quinolinol with potential applications in medicinal chemistry. In the absence of direct, publicly available experimental spectra for this specific molecule, this whitepaper leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a robust, predictive interpretation. We will explore the nuanced effects of substituent positioning on chemical shifts, the implications of tautomerism, and the application of two-dimensional NMR techniques for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral data for the unequivocal identification and characterization of complex heterocyclic compounds.

Introduction: The Significance of this compound and the Role of NMR

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound, with methyl groups on both the pyridinone and benzene rings, presents a unique electronic and steric environment that necessitates a detailed spectroscopic analysis for unambiguous characterization.

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds, revealing the connectivity of atoms and their chemical environment. For a molecule like this compound, NMR is crucial for confirming its identity, assessing its purity, and understanding its electronic structure.

A critical consideration for 4-quinolinol derivatives is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-quinolinol form and its tautomer, 2,7,8-trimethyl-1H-quinolin-4-one.[2] The predominant tautomer in solution will significantly influence the observed NMR spectrum. For 4-quinolinols, the quinolin-4-one form is generally the more stable and therefore the one we expect to observe as the major species in solution. This guide will proceed with the analysis based on the quinolin-4-one tautomer.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, and the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the carbonyl group and the nitrogen atom in the heterocyclic ring.

Predicted Chemical Shifts and Splitting Patterns

The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on the analysis of similar substituted quinoline systems and established substituent effects.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | 7.8 - 8.0 | d | 8.5 - 9.0 | 1H |

| H-6 | 7.2 - 7.4 | d | 8.5 - 9.0 | 1H |

| H-3 | 6.2 - 6.4 | s | - | 1H |

| C2-CH₃ | 2.4 - 2.6 | s | - | 3H |

| C7-CH₃ | 2.3 - 2.5 | s | - | 3H |

| C8-CH₃ | 2.5 - 2.7 | s | - | 3H |

| N-H | 11.0 - 12.0 | br s | - | 1H |

-

Aromatic Protons (H-5 and H-6): The protons on the benzene ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other (ortho-coupling). The typical coupling constant for ortho protons on a benzene ring is in the range of 6-10 Hz.[5] H-5 is anticipated to be downfield due to the anisotropic effect of the nearby carbonyl group.

-

Vinyl Proton (H-3): The proton at the C-3 position is on a double bond and adjacent to the carbonyl group. It is expected to appear as a singlet, as it lacks adjacent protons for coupling.

-

Methyl Protons (C2-CH₃, C7-CH₃, C8-CH₃): The three methyl groups are predicted to appear as sharp singlets, each integrating to three protons. The C8-CH₃ may be slightly downfield due to steric compression or electronic effects from the peri-position relative to the nitrogen.

-

N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on data from related quinolinone structures.[6][7]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 138 - 142 |

| C-5 | 125 - 128 |

| C-6 | 123 - 126 |

| C-7 | 135 - 138 |

| C-8 | 130 - 133 |

| C-8a | 145 - 148 |

| C2-CH₃ | 18 - 22 |

| C7-CH₃ | 16 - 20 |

| C8-CH₃ | 14 - 18 |

-

Carbonyl Carbon (C-4): The carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 175-180 ppm range.

-

Quaternary Carbons: The quaternary carbons (C-2, C-4a, C-7, C-8, and C-8a) will have distinct chemical shifts. C-2 and C-8a, being attached to the nitrogen, will be significantly downfield.

-

Methine Carbons: The protonated aromatic and vinyl carbons (C-3, C-5, and C-6) will appear in the aromatic region of the spectrum.

-

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR spectra provide significant information, complex molecules like substituted quinolinols often benefit from 2D NMR experiments for definitive structural confirmation.

COSY (Correlation Spectroscopy)

A COSY experiment would be instrumental in confirming the coupling between H-5 and H-6. A cross-peak between the signals for these two protons would provide unequivocal evidence of their ortho relationship.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a powerful technique for identifying long-range correlations between protons and carbons (typically over 2-3 bonds). Key expected correlations for this compound include:

-

C2-CH₃ protons to C-2 and C-3 .

-

H-3 proton to C-2 , C-4 , and C-4a .

-

H-5 proton to C-4 , C-7 , and C-8a .

-

H-6 proton to C-8 and C-4a .

-

C7-CH₃ protons to C-6 , C-7 , and C-8 .

-

C8-CH₃ protons to C-7 , C-8 , and C-8a .

The following diagram illustrates the key predicted HMBC correlations.

Caption: Predicted HMBC correlations for this compound.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for quinolinol compounds as it can help in observing exchangeable protons like N-H.

-

Clarity: Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Instrument Setup and Data Acquisition

The following workflow outlines the steps for acquiring a comprehensive set of NMR data.

Caption: Workflow for comprehensive NMR data acquisition.

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for high resolution.

-

1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess the sample and determine the spectral width for subsequent experiments.

-

1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

2D Spectra: Acquire COSY and HMBC spectra using standard pulse programs. The parameters for these experiments should be optimized based on the 1D spectra.

Important Experimental Consideration: Concentration Effects

It is well-documented that quinoline derivatives can exhibit concentration-dependent chemical shifts in ¹H NMR studies.[9][10] This phenomenon is often attributed to intermolecular π-π stacking interactions.[9][10] It is therefore crucial to report the concentration at which the NMR spectra are acquired to ensure reproducibility.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the interpretation of its spectral data. The predicted chemical shifts, coupling constants, and 2D correlations outlined herein offer a valuable resource for scientists working on the synthesis and characterization of this and related quinolinol compounds. The successful application of the described experimental protocols, particularly the use of 2D NMR techniques, will enable the unambiguous structural elucidation of this compound, a critical step in its potential development for various applications.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 3. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]

- 9. benchchem.com [benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 2,7,8-trimethyl-4-quinolinol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,7,8-trimethyl-4-quinolinol (C₁₂H₁₃NO, Exact Mass: 187.0997 g/mol ). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the ionization and fragmentation pathways of this substituted quinolinol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By leveraging established principles of mass spectrometry and drawing analogies from the known behavior of related quinoline and quinolone structures, this guide offers predictive insights into the molecule's fragmentation patterns. We present detailed, field-proven experimental protocols and interpretative frameworks to facilitate the unambiguous identification and structural characterization of this compound in complex matrices.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound is a specific derivative featuring methyl substitutions on the carbocyclic ring and a hydroxyl group at the 4-position. The precise characterization of such molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide provides the foundational knowledge required to develop robust MS-based analytical methods for this compound.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight (Monoisotopic): 187.0997 Da

-

Core Structure: A heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Core Physicochemical Considerations: The Role of Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. This equilibrium between the phenolic (enol) and keto forms is highly dependent on the solvent, pH, and physical state (solid vs. gas phase).[4] This phenomenon is central to understanding the molecule's mass spectrometric behavior, as the two tautomers present different sites for ionization and initiate distinct fragmentation cascades.

Caption: Keto-enol tautomerism of the this compound core.

In the gas phase of the mass spectrometer, the equilibrium can be influenced by the ionization method. This duality must be considered when interpreting the resulting spectra.

Mass Spectrometry Methodologies & Predicted Fragmentation

A robust analytical workflow is essential for the reliable characterization of this compound. The choice of ionization technique is the most critical experimental decision, directly influencing the type of information obtained.

References

A Technical Guide to the Determination and Analysis of the Crystal Structure of 2,7,8-trimethyl-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, a molecule's three-dimensional structure is not merely a piece of academic trivia; it is a fundamental blueprint for its biological activity, efficacy, and safety. For quinoline derivatives, a class of compounds known for their broad therapeutic potential, including antimalarial, antibacterial, and anticancer properties, understanding the precise atomic arrangement is paramount.[1][2][3][4] This guide focuses on a specific, yet under-characterized molecule: 2,7,8-trimethyl-4-quinolinol. While its basic chemical identity is known, its crystal structure, the key to unlocking a deeper understanding of its solid-state properties and potential as a drug candidate, remains to be fully elucidated.

This document serves as a comprehensive technical guide for researchers embarking on the determination and analysis of the crystal structure of this compound. It is structured not as a rigid protocol, but as a narrative of scientific inquiry, guiding the reader through the synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction. The methodologies described herein are grounded in established principles of crystallography and organic synthesis, providing a robust framework for obtaining a high-resolution crystal structure.

Part 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a pure, crystalline material. While various methods for quinoline synthesis exist, the Conrad-Limpach reaction offers a reliable pathway to 4-hydroxyquinolines.[5] The proposed synthetic route for this compound is outlined below.

Proposed Synthetic Pathway:

A plausible route involves the condensation of 2,3-dimethylaniline with ethyl acetoacetate, followed by thermal cyclization.

Experimental Protocol: Synthesis of this compound

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol. Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Isolation of Intermediate. Upon completion, allow the mixture to cool to room temperature. The intermediate ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate may precipitate. If not, remove the solvent under reduced pressure.

-

Step 4: Cyclization. The crude intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C for 30 minutes to induce cyclization.

-

Step 5: Purification. After cooling, the reaction mixture is treated with petroleum ether to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.[6]

Crystallization Methodologies:

Several techniques can be employed to grow single crystals of this compound:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

The choice of solvent is critical and often determined empirically. A good starting point is to screen a range of solvents with varying polarities.

Part 3: Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Experimental Workflow:

The process can be broken down into four main stages:

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[6]

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other algorithms to generate an initial electron density map.[6]

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.[6]

Part 4: Analysis of the Crystal Structure of this compound

While the specific crystal structure of this compound is yet to be determined, we can hypothesize some of its key features based on the known structures of related quinolinol derivatives.[1][8][9]

Expected Molecular Geometry:

The quinolinol core is expected to be largely planar. The bond lengths and angles should be consistent with those of other reported quinoline structures.[1][9]

Potential Intermolecular Interactions:

The presence of a hydroxyl group and a nitrogen atom in the quinoline ring suggests the likelihood of hydrogen bonding. These interactions will play a crucial role in the crystal packing. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular interactions.[1][8][10]

Hypothetical Crystallographic Data:

The following table presents a hypothetical set of crystallographic data for this compound, which would be obtained after successful structure determination and refinement.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₂H₁₃NO |

| Formula weight | 187.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 98.76 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.190 |

| R-factor (%) | < 5 |

Part 5: Implications for Drug Development

A definitive crystal structure of this compound would provide invaluable insights for its development as a potential therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure will enable more accurate SAR studies, facilitating the design of more potent and selective analogs.

-

Polymorphism Screening: The crystallization process may reveal different polymorphic forms of the compound, each with distinct physicochemical properties such as solubility and bioavailability.

-

In Silico Drug Design: A high-resolution crystal structure is a prerequisite for computational studies such as molecular docking, which can predict the binding affinity of the molecule to its biological target.

Conclusion

The determination of the crystal structure of this compound is a critical step in advancing our understanding of this molecule and its potential applications. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By following the methodologies outlined herein, researchers will be well-equipped to unveil the atomic architecture of this compound, paving the way for its further investigation in the realm of drug discovery.

References

- 1. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sites.unimi.it [sites.unimi.it]

- 8. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Expanding Therapeutic Potential of Novel Quinolinol Derivatives

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinolinol Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their use as antibacterial, anticancer, antimalarial, anti-inflammatory, and neuroprotective agents.[1][4] Quinolinol, or hydroxyquinoline, introduces a hydroxyl group to this versatile core, significantly enhancing its coordination chemistry and biological interactions. This modification, particularly in the case of 8-hydroxyquinoline, creates a potent metal-chelating moiety that is central to many of its biological effects.[5]

This technical guide provides an in-depth exploration of the biological activities of novel quinolinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for understanding their therapeutic potential. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of this promising class of compounds.

Part 1: Anticancer Activity of Quinolinol Derivatives

Quinolinol derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[6][7] Their therapeutic strategy often involves inducing apoptosis, arresting the cell cycle, and inhibiting key pathways essential for tumor growth and survival.[7][8]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of quinolinol derivatives is not monolithic; rather, it stems from their ability to interact with multiple cellular targets.

-

Inhibition of Topoisomerases and DNA Intercalation: Many quinoline-based compounds function as topoisomerase inhibitors.[6][9] By intercalating into the DNA helix and stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptotic cell death.[7]

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule assembly and disassembly.[6][8] By binding to tubulin, they prevent its polymerization into microtubules, which are critical for forming the mitotic spindle during cell division. This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[10]

-

Kinase Inhibition: Signaling pathways driven by protein kinases are frequently dysregulated in cancer. Quinolinol hybrids have been developed as potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8]

-

Induction of Apoptosis: Beyond specific target inhibition, many quinolinol derivatives induce apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[8][10]

Visualization: Signaling Pathway for Apoptosis Induction

The following diagram illustrates a simplified pathway by which a novel quinolinol derivative might induce apoptosis through kinase inhibition and DNA damage.

Caption: Quinolinol derivatives can induce apoptosis via multi-target inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 3.35 | [8] |